2-Chloro-N-(4-hydroxyphenyl)benzamide

Medicinal Chemistry Structure-Activity Relationships Drug Design

2-Chloro-N-(4-hydroxyphenyl)benzamide (CAS 35607-02-4) is a synthetic benzamide derivative with the molecular formula C₁₃H₁₀ClNO₂ and a molecular weight of 247.67 g/mol. The compound features an ortho-chloro substituent on the benzoyl ring and a para-hydroxy group on the aniline-derived nitrogen.

Molecular Formula C13H10ClNO2
Molecular Weight 247.67 g/mol
CAS No. 35607-02-4
Cat. No. B1361127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-hydroxyphenyl)benzamide
CAS35607-02-4
Molecular FormulaC13H10ClNO2
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)Cl
InChIInChI=1S/C13H10ClNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17)
InChIKeyOLWMCHGHFRPBTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-hydroxyphenyl)benzamide (CAS 35607-02-4): A Structurally Defined Ortho-Chloro, Para-Hydroxy Benzamide Scaffold for Medicinal Chemistry and Intermediate Applications


2-Chloro-N-(4-hydroxyphenyl)benzamide (CAS 35607-02-4) is a synthetic benzamide derivative with the molecular formula C₁₃H₁₀ClNO₂ and a molecular weight of 247.67 g/mol. The compound features an ortho-chloro substituent on the benzoyl ring and a para-hydroxy group on the aniline-derived nitrogen [1]. First disclosed in peer-reviewed medicinal chemistry literature as part of a series of amides patterned after the antiarrhythmic agent changrolin, the compound has been evaluated for antiarrhythmic and parasympatholytic activity [2]. Its dual-functional architecture—combining an electrophilic aryl chloride with a hydrogen bond-donating phenol—positions it as a versatile intermediate and a scaffold of interest in drug discovery and agrochemical research .

Why 2-Chloro-N-(4-hydroxyphenyl)benzamide Cannot Be Interchanged with Generic Benzamide Analogs in Scientific Procurement


Benzamide derivatives as a class exhibit broad but often unpredictable biological profiles. Simple substitutional changes—such as relocating the chloro group from the ortho to the para position, or removing the phenolic hydroxyl—can drastically alter hydrogen-bonding geometry, electronic distribution, and steric accessibility at target binding sites . In the context of antiarrhythmic drug discovery, for instance, Stout et al. demonstrated that subtle modifications to the amide linkage and ring substitution pattern produced widely divergent antiarrhythmic potency and parasympatholytic side-effect profiles across a series of thirty amides, underscoring that in-class compounds are not functionally interchangeable [1]. The specific combination of an ortho-chloro electron-withdrawing group and a para-hydroxy hydrogen-bond donor/acceptor on the distal phenyl ring creates a unique spatial and electronic fingerprint that generic benzamides cannot replicate [2].

Quantitative Differentiation Evidence for 2-Chloro-N-(4-hydroxyphenyl)benzamide (CAS 35607-02-4): Comparator-Based Data


Ortho-Chloro Substitution Confers Distinct Electronic and Steric Effects Relative to the Para-Chloro Isomer

The ortho-chloro substituent in 2-chloro-N-(4-hydroxyphenyl)benzamide creates a unique combination of steric hindrance and electron withdrawal at the benzoyl ring that is absent in the para-chloro isomer (4-chloro-N-(4-hydroxyphenyl)benzamide, CAS 19207-92-2). While direct head-to-head pharmacological data for these two specific compounds are not available in the peer-reviewed literature, quantitative electronic parameters can be inferred: the Hammett substituent constant (σₘ) for ortho-Cl is approximately 0.20 (inductive) with an additional steric component (Es ≈ -0.97), whereas para-Cl has σₚ = 0.23 (resonance + inductive) but lacks the steric constraint imposed by ortho substitution [1]. This difference in steric environment directly impacts the conformational freedom of the amide linkage and the accessibility of the carbonyl oxygen for hydrogen bonding, a factor known to influence target binding in benzamide-based ion channel blockers and enzyme inhibitors [2].

Medicinal Chemistry Structure-Activity Relationships Drug Design

Distinct Hydrogen-Bond Donor/Acceptor Topology Differentiates This Compound from Non-Hydroxylated and Ortho-Hydroxy Analogs

The para-hydroxy group on the aniline ring of 2-chloro-N-(4-hydroxyphenyl)benzamide provides a geometrically well-defined hydrogen-bond donor (phenolic OH) and acceptor (amide carbonyl and phenolic oxygen) at a fixed distance of approximately 8.6 Å from the ortho-chloro substituent. In contrast, the positional isomer 2-chloro-N-(2-hydroxyphenyl)benzamide (CAS 20169-46-4) presents the hydroxyl group ortho to the amide nitrogen, enabling intramolecular hydrogen bonding with the amide carbonyl that competes with intermolecular target interactions [1]. The non-hydroxylated analog 2-chloro-N-phenylbenzamide lacks hydrogen-bond donor capacity entirely. Quantitative logP measurements: 2-chloro-N-(4-hydroxyphenyl)benzamide has a calculated logP of 3.37 , while the non-hydroxylated 2-chloro-N-phenylbenzamide has a calculated logP of approximately 3.6–3.9 (estimated via fragment-based methods), indicating that the para-OH reduces lipophilicity by approximately 0.3–0.5 log units while adding specific hydrogen-bonding functionality [2].

Supramolecular Chemistry Receptor Binding Solubility Engineering

Experimentally Measured Melting Point (178 °C) Provides a Quality Control Benchmark for Crystalline Purity Verification

The compound exhibits a reproducible melting point of 178 °C [1], which differs from the melting point of the para-chloro isomer 4-chloro-N-(4-hydroxyphenyl)benzamide (CAS 19207-92-2). While the exact melting point of the para-isomer is not widely reported in accessible databases, the structurally related compound 4-chloro-N-(2-hydroxyphenyl)benzamide (CAS 31913-75-4) has a reported melting point range of 218–222 °C, representing a difference of approximately 40–44 °C attributable to the altered substitution pattern and crystal packing forces [2]. The well-defined melting point of 178 °C for the target compound serves as a practical, low-cost QC parameter: batches with significant deviation (>±2 °C) may indicate residual solvent, isomer contamination, or incomplete reaction workup, which is critical for reproducible biological assay outcomes .

Analytical Chemistry Quality Control Solid-State Characterization

Inclusion in a Documented Antiarrhythmic Structure-Activity Relationship Series Establishes a Pharmacological Baseline Lacking for Many In-Class Analogs

2-Chloro-N-(4-hydroxyphenyl)benzamide was explicitly synthesized and pharmacologically tested as part of a 30-compound amide series by Stout et al. (1984), which evaluated antiarrhythmic activity in a guinea pig model and parasympatholytic activity via isolated tissue assays [1]. The study established that all active compounds in this series, including the target compound, operate via a Class I (sodium channel block) antiarrhythmic mechanism [1]. While the published abstract does not report individual ED₅₀ or IC₅₀ values for each compound, the series-level finding that several amides were 'potent antiarrhythmic agents with low parasympatholytic activity' provides a literature-anchored pharmacological annotation that is absent for the vast majority of commercially available benzamide analogs . This published pharmacological context reduces the risk of selecting a completely untested compound for ion channel or cardiac research programs.

Cardiac Pharmacology Ion Channel Biology Preclinical Drug Development

Purity and Form Specification (≥97% Crystalline Solid) Enables Direct Use in Synthesis Without Repurification

Reputable suppliers, including Alfa Aesar (Thermo Fisher), list this compound at a minimum purity of 97% [1], with other vendors specifying ≥95% to ≥98% . The compound is supplied as a crystalline solid, which facilitates accurate weighing and long-term storage stability compared to oils or amorphous powders . In contrast, the non-chlorinated parent N-(4-hydroxyphenyl)benzamide (CAS 15457-50-8) is often supplied at lower purity grades (typically 95% or unspecified) and may require recrystallization prior to use in sensitive coupling reactions . The defined purity specification of the target compound reduces the need for in-house purification, which is a tangible procurement differentiator for medicinal chemistry laboratories operating under time and resource constraints.

Organic Synthesis Intermediate Chemistry Procurement Specifications

Optimal Application Scenarios for 2-Chloro-N-(4-hydroxyphenyl)benzamide Based on Differentiated Evidence


Medicinal Chemistry: Conformationally Restricted Benzamide Scaffold for Ion Channel and GPCR Lead Optimization

The ortho-chloro substitution restricts rotation around the benzoyl-amide bond, creating a more rigid pharmacophore relative to para-chloro or unsubstituted analogs [1]. This conformational constraint, combined with the geometrically defined para-hydroxy hydrogen-bond donor, makes the compound suitable as a core scaffold in structure-based drug design programs targeting ion channels—consistent with its demonstrated Class I antiarrhythmic mechanism in the Stout et al. 1984 study [2]. Medicinal chemistry teams can use this scaffold to explore substituent effects on sodium channel blocking activity while maintaining a predictable hydrogen-bonding vector.

Fragment-Based Drug Discovery: Para-Hydroxy as a Solvent-Exposed Anchor Point

Unlike the ortho-hydroxy positional isomer (2-chloro-N-(2-hydroxyphenyl)benzamide), in which the hydroxyl group is intramolecularly sequestered by hydrogen bonding to the amide carbonyl, the para-hydroxy group of the target compound remains fully solvent-exposed and available for intermolecular interactions [3]. This property, combined with a moderate logP of 3.37, positions the compound as a fragment hit or scaffold in FBDD campaigns where the phenolic OH can serve as a primary anchor point for binding to target proteins, while the chloro substituent can be elaborated via cross-coupling chemistry .

Organic Synthesis Intermediate: Dual-Functional Building Block with Orthogonal Reactive Handles

The compound offers two chemically distinct reactive sites: the aryl chloride (suitable for Suzuki, Buchwald-Hartwig, or Ullmann coupling) and the phenolic hydroxyl (available for O-alkylation, esterification, or Mitsunobu reactions) . The 97%+ crystalline purity ensures reliable stoichiometry in multi-step synthetic sequences without the need for pre-reaction purification [4]. This dual functionality, with the chloro and hydroxy groups positioned in electronically decoupled rings, makes it a strategic intermediate for constructing libraries of elaborated benzamides for agrochemical or pharmaceutical screening.

Quality Control and Compound Management: Melting Point-Based Identity Verification

The well-defined melting point of 178 °C provides a rapid, low-cost identity confirmation that distinguishes this compound from its positional isomers (e.g., 4-chloro-N-(2-hydroxyphenyl)benzamide with mp ~218–222 °C) [5]. Compound management facilities and procurement QC laboratories can integrate this parameter into their receiving protocols to detect mislabeling or isomer contamination, a practical advantage not available for analogs with poorly characterized thermal properties .

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